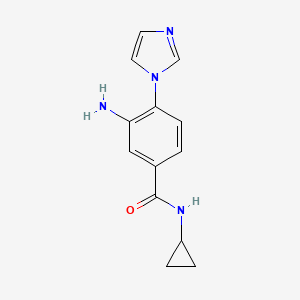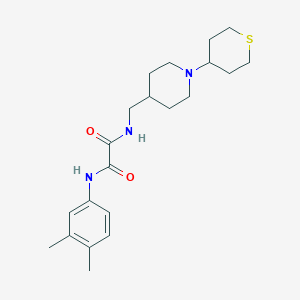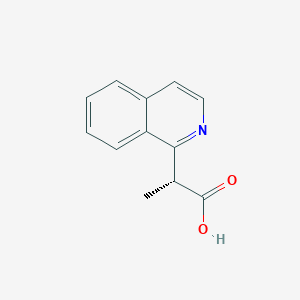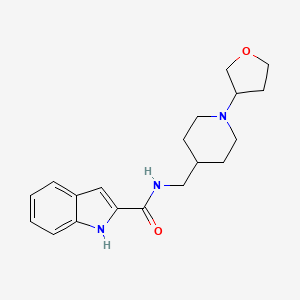
3-amino-N-cyclopropyl-4-(1H-imidazol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-N-cyclopropyl-4-(1H-imidazol-1-yl)benzamide is a compound with the molecular formula C13H14N4O . It is also known by alternate names such as Benzamide, 3-amino-N-cyclopropyl-4-(1H-imidazol-1-yl)-, 3-Amino-N-cyclopropyl-4-(1-imidazolyl)benzamide, 3-Amino-N-cyclopropyl-4-imidazol-1-ylbenzamide, and 3-Azanyl-N-cyclopropyl-4-imidazol-1-yl-benzamide .
Synthesis Analysis
The synthesis of imidazole-containing compounds can be achieved through various methods. One common method involves the reaction of 1,2-diketones and urotropine in the presence of ammonium acetate . Another approach involves the N-arylation of imidazole with 4-fluorobenzaldehyde using hexadecyltrimethylammonium bromide as a catalyst, which yields 4-(1H-imidazol-1-yl)benzaldehyde. This compound, when treated with substituted acetophenones, yields corresponding chalcones. Each chalcone, on further reaction with guanidine hydrochloride, results in the title compounds .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole-containing compounds have been found to participate in a variety of chemical reactions. For instance, a novel series of 4-(4-(1H-imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines has been prepared from synthesized 3-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-ones .Physical And Chemical Properties Analysis
The average mass of this compound is 242.277 Da, and its monoisotopic mass is 242.116760 Da .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
3-amino-N-cyclopropyl-4-(1H-imidazol-1-yl)benzamide is a compound that is actively researched in the field of medicinal chemistry due to its potential as a building block for various biologically active compounds. One study involved synthesizing new imidazo[1,2-a]pyridines substituted at the 3-position as potential antisecretory and cytoprotective antiulcer agents. Although these compounds did not exhibit significant antisecretory activity, some demonstrated notable cytoprotective properties (Starrett et al., 1989).
Another research avenue explored the cardiac electrophysiological activity of N-substituted imidazolylbenzamides, finding that compounds with the 1H-imidazol-1-yl moiety showed promising class III electrophysiological activity, indicating potential uses in treating arrhythmias (Morgan et al., 1990).
Chemical Synthesis and Derivative Formation
The compound has been used in various chemical synthesis processes. Research has detailed the formation of a novel cycloimidazole nucleoside through a reaction involving 5-amino-1-beta-D-ribofuranosyl-4-imidazolecarboxamide, showing the compound's utility in nucleoside chemistry and potential therapeutic applications (Okutsu & Yamazaki, 1976).
Furthermore, the compound's structural framework has been manipulated to create other heterocyclic compounds, showcasing its versatility and importance in the development of new chemical entities. For instance, a study focused on the cyclocondensation of methyl 2-(5-methylisoxazol-3-yl)imino-3,3,3-trifluoropropionate with 1,3-binucleophiles, leading to the formation of various dihydro-4-ones and dihydro-imidazoles, indicating the compound's relevance in synthesizing trifluoromethyl-containing heterocycles (Sokolov et al., 2014).
Wirkmechanismus
While the specific mechanism of action for 3-amino-N-cyclopropyl-4-(1H-imidazol-1-yl)benzamide is not mentioned in the search results, imidazole derivatives are known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Eigenschaften
IUPAC Name |
3-amino-N-cyclopropyl-4-imidazol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c14-11-7-9(13(18)16-10-2-3-10)1-4-12(11)17-6-5-15-8-17/h1,4-8,10H,2-3,14H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZJIRCTCNOTBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=C(C=C2)N3C=CN=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2651428.png)
![N-[(5-methylthiophen-2-yl)methyl]hexan-1-amine](/img/structure/B2651429.png)
![N1-(2-ethoxyphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2651430.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide](/img/structure/B2651435.png)
![N-(2-methoxy-5-methylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2651437.png)


![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2651442.png)

![5-[(3S)-3-methylmorpholin-4-yl]pyridin-2-amine](/img/structure/B2651445.png)

![6-Bromo-3-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B2651450.png)